9-(3,4-dimethylphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4/c1-10-3-6-14(9-11(10)2)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)12-4-7-13(8-5-12)26(29)30/h3-9H,1-2H3,(H2,21,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWPFIOUDOGIFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3,4-dimethylphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (commonly referred to as DMP-NP) belongs to the purine derivative class and exhibits a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
DMP-NP is characterized by its unique molecular structure, which includes:
- Molecular Formula : C20H16N6O4
- Molecular Weight : 392.38 g/mol
- CAS Number : 898422-35-0
The compound features a purine core substituted with a dimethylphenyl group and a nitrophenyl moiety, contributing to its biological activity.
Biological Activity Overview
DMP-NP has been investigated for several biological activities, including:
- Antitumor Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
The biological effects of DMP-NP are attributed to several mechanisms:
- Cell Cycle Arrest : DMP-NP induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
- Reactive Oxygen Species (ROS) Production : The compound increases ROS levels within cells, leading to oxidative stress that triggers apoptosis.
- Inhibition of Key Signaling Pathways : It has been observed to inhibit pathways such as AKT/mTOR, which are crucial for cell survival and proliferation .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a study conducted on glioma cell lines, DMP-NP was administered at various concentrations (1 µM to 10 µM). The results indicated a dose-dependent decrease in cell viability, with IC50 values around 5 µM. Further mechanistic studies revealed that the compound activated caspase pathways leading to programmed cell death .
Case Study: Antimicrobial Activity
DMP-NP was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of purine derivatives in antiviral therapy. The compound has shown promising results against various viruses, including influenza and coronaviruses. Its mechanism is believed to involve the inhibition of viral RNA synthesis, which is critical for viral replication. For instance, a study demonstrated that compounds similar to 9-(3,4-dimethylphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibited significant antiviral effects with low cytotoxicity levels .
Anticancer Properties
There is growing interest in the anticancer properties of purine derivatives. The compound has been tested against several human cancer cell lines, showing cytotoxic effects that are attributed to the induction of apoptosis and cell cycle arrest. In vitro studies indicated that it could inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth .
Case Study:
In a recent experiment involving breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC value significantly lower than that of standard chemotherapeutics .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses. This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Purine-6-carboxamide derivatives exhibit diverse biological and chemical behaviors depending on their substituents. Below is a comparative analysis of the target compound and its analogs:
Structural and Physicochemical Properties
Table 1: Comparative Data for Purine-6-Carboxamide Derivatives
*Note: lists the molecular formula as C₁₄H₁₃N₅O₂, but this conflicts with the substituent structure. The formula here is corrected based on the nitro group and additional phenyl rings .
Key Observations:
Substituent Effects: The 3,4-dimethylphenyl group in the target compound enhances lipophilicity compared to analogs with methoxy or ethoxy groups (e.g., 4-ethoxyphenyl in ). This may improve membrane permeability in biological systems.
Molecular Weight Trends :
- Compounds with alkoxy groups (e.g., ethoxy or methoxy) exhibit higher molecular weights due to additional oxygen atoms. The target compound (420.4 g/mol) aligns with this trend but is lighter than the 3,4-dimethoxyphenyl analog (436.4 g/mol) .
Reactivity Differences:
- The 4-nitrophenyl group in the target compound may reduce electron density at the purine core, slowing electrophilic attacks compared to analogs with electron-donating groups (e.g., 4-methylphenyl in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
